6-Fluoro-2,3-dihydroxybenzoic acid - 492444-05-0

6-Fluoro-2,3-dihydroxybenzoic acid

Catalog Number: EVT-453926
CAS Number: 492444-05-0
Molecular Formula: C7H5FO4
Molecular Weight: 172.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Fluoro-2,3-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5FO4 . It has a molecular weight of 172.11 . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for 6-Fluoro-2,3-dihydroxybenzoic acid is 1S/C7H5FO4/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2,9-10H, (H,11,12) . The compound’s structure includes a fluorine atom and two hydroxyl groups attached to a benzoic acid backbone .

Physical And Chemical Properties Analysis

6-Fluoro-2,3-dihydroxybenzoic acid is a white to yellow solid . It has a molecular weight of 172.11 .

(-)-Epicatechin

Compound Description: (-)-Epicatechin (EC) is a flavonoid with antioxidant properties. Research suggests it may offer benefits in managing diabetes by protecting against inflammation and oxidative stress, particularly in renal cells. Studies indicate that EC can reverse the increase of pro-inflammatory cytokines and adhesion molecules caused by high glucose and lipopolysaccharide (LPS) exposure [].

Relevance: While not structurally similar to 6-Fluoro-2,3-dihydroxybenzoic acid, (-)-Epicatechin is grouped alongside the target compound due to its shared biological activity. Both compounds demonstrate protective effects against high glucose and LPS-induced inflammation in renal cells []. This shared functional aspect, despite structural differences, makes (-)-Epicatechin a relevant compound for comparison.

2,3-Dihydroxybenzoic acid (DHBA)

Compound Description: 2,3-Dihydroxybenzoic acid (DHBA) is a phenolic acid and a key metabolite of (-)-Epicatechin, generated by colonic bacteria following flavonoid intake []. Like EC, DHBA exhibits anti-inflammatory effects, particularly within renal cells, by counteracting the effects of high glucose and LPS-induced stress []. Mechanistically, both EC and DHBA appear to act through the NOX-4/p38 signaling pathway, mitigating oxidative stress and reducing inflammation [].

3,4-Dihydroxyphenylacetic Acid (DHPAA)

Compound Description: 3,4-Dihydroxyphenylacetic Acid (DHPAA) is another colonic phenolic acid derived from flavonoid metabolism. Although the provided research doesn't delve into its specific activities, it suggests DHPAA may share similar beneficial effects in diabetes management as EC and DHBA [].

Relevance: 3,4-Dihydroxyphenylacetic Acid (DHPAA) is structurally related to 6-Fluoro-2,3-dihydroxybenzoic acid through their shared catechol moiety. This structural feature is important for iron chelation and is often found in siderophores, molecules that bind and transport iron in microorganisms []. The presence of the catechol group in both compounds implies potential similarities in their chemical properties.

3-Hydroxyphenylpropionic Acid (HPPA)

Compound Description: Similar to DHPAA, 3-Hydroxyphenylpropionic Acid (HPPA) is a phenolic acid produced through flavonoid metabolism in the colon. It is mentioned as potentially beneficial in diabetes management alongside EC, DHBA, and DHPAA [].

(2S,4S)-6-Fluoro-2,3-dihydro-2′,5′-dioxospiro[4H-1-benzopyran-4,4′-imidazolidine]-2-carboxamide ((+)-1b, SNK-860)

Compound Description: (2S,4S)-6-Fluoro-2,3-dihydro-2′,5′-dioxospiro[4H-1-benzopyran-4,4′-imidazolidine]-2-carboxamide ((+)-1b, SNK-860) is a potent aldose reductase inhibitor. This compound demonstrated significant in vitro and in vivo activity in inhibiting this enzyme, which is involved in diabetic complications [].

Optically Active and Racemic 2-Substituted-6-Fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4′-imidazolidine]-2′,5′-diones

Compound Description: This class of compounds, encompassing both optically active and racemic forms, represents a series of aldose reductase inhibitors. Among them, the 2S,4S isomers exhibit higher potency in inhibiting aldose reductase [, ]. Specifically, the chloromethyl compound (+)-5 displayed strong activity in preventing cataract formation and polyol accumulation in rats [], highlighting its potential in treating diabetic complications.

7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic Acid and Derivatives

Compound Description: This family of compounds represents a group of pyridonecarboxylic acid derivatives investigated for their antibacterial properties []. While exhibiting some activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, their potency was generally lower than desired. Derivatives Xa and Xb showed improved activity against E. coli compared to other analogs within this series [].

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids and 9-Fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives

Compound Description: These compounds represent two classes of fluorinated quinolone and benzoxazine carboxylic acid derivatives, respectively. These classes are recognized for their antibacterial properties [].

[cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic acid (TAK-828F)

Compound Description: TAK-828F is a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist []. It demonstrated significant activity in inhibiting IL-17A cytokine expression in a mouse model, and reducing clinical symptoms in a mouse experimental autoimmune encephalomyelitis model []. These findings suggest potential therapeutic applications for TAK-828F in treating Th17-driven autoimmune diseases.

Tris(4-fluorophenyl)antimony Dicarboxylates

Compound Description: Tris(4-fluorophenyl)antimony dicarboxylates are a series of organoantimony compounds where the antimony atom is coordinated by two carboxylate ligands and three 4-fluorophenyl groups []. Compound 1 in this series, with 2,3-difluorobenzoate ligands, was characterized using X-ray diffraction, revealing a distorted trigonal-bipyramidal geometry around the antimony atom [].

Relevance: While structurally distinct from 6-Fluoro-2,3-dihydroxybenzoic acid, the presence of a 2,3-difluorobenzoate ligand in one of the tris(4-fluorophenyl)antimony dicarboxylate compounds (compound 1) [] makes it indirectly related. This shared ligand suggests a potential for comparing the coordination chemistry and reactivity of 2,3-difluorobenzoate with other metal centers.

9-(2,3-Dideoxy-2-fluoro-β-D-threopentofuranosyl)purines (F-ddNs)

Compound Description: F-ddNs are a group of nucleoside analogs designed as potential anti-HIV agents, particularly for central nervous system delivery [, ]. They are designed to be lipophilic prodrugs of 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)hypoxanthine (F-ddI), aiming to improve blood-brain barrier penetration []. The 6-chloro and 6-ethoxy analogs exhibited significantly increased lipophilicity compared to didanosine (ddI) []. These prodrugs are activated by adenosine deaminase (ADA) to release F-ddI, and their anti-HIV activity correlates with their ADA hydrolysis rates [, ]. Notably, 2'-fluoro substitution confers resistance to acid-catalyzed glycosylic bond cleavage [, ], a desirable property for drug stability.

1,7-Disubstituted 6-Fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic Acids

Compound Description: This series of compounds represents 2-aza analogs of pyridonecarboxylic acid antibacterials such as enoxacin and tosufloxacin []. These compounds contain a 1,8-naphthyridine ring modified to a 2-aza derivative. Despite the structural modification, these compounds showed significantly lower antibacterial activity compared to enoxacin and tosufloxacin [].

1-Cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone Derivatives

Compound Description: This set of compounds comprises Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone, designed as potential antibacterial and antifungal agents []. These derivatives were synthesized from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid via a multi-step synthetic route involving hydrazide formation, Schiff base formation, cyclization, and finally, condensation with N-(2,3-dichlorophenyl)piperazine [].

(S)-10-[(S)-(8-Amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Hemihydrate (DV-7751a)

Compound Description: DV-7751a is a novel quinolone antibacterial agent []. In one-month oral toxicity studies, DV-7751a demonstrated a no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day in rats and 30 mg/kg/day in monkeys []. Higher doses were associated with adverse effects in both species, including abnormal urine crystals, liver changes in rats, and elevated liver enzymes in monkeys [].

S-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido-[1,2,3,-de][1,4]benzoxazine-6-carboxylic Acid Hemihydrate (DR-3355)

Compound Description: DR-3355 is a novel quinolone antimicrobial agent that has been investigated for its sub-acute toxicity []. In a four-week study, rats tolerated doses up to 200 mg/kg/day without significant adverse effects, while monkeys showed a no-effect level of 30 mg/kg/day []. Higher doses led to various adverse effects, including salivation, diarrhea, weight loss in monkeys, and minor hematological and biochemical changes in rats [].

(S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid (YH-6)

Compound Description: YH-6 is a quinolone antibiotic exhibiting potent activity against various Mycoplasma species, including Ureaplasma urealyticum, Mycoplasma hominis, M. orale, and M. salivarium []. It shows comparable efficacy to macrolides like erythromycin and leucomycin but a lower tendency to induce resistance []. Additionally, YH-6 demonstrates no cross-resistance with tetracycline- or erythromycin-resistant strains of U. urealyticum or M. hominis [].

β-d-3′-Fluoro-2′,3′-unsaturated Nucleosides

Compound Description: This class of compounds represents a series of nucleoside analogs explored for their antiviral activity, particularly against HIV-1 []. These nucleosides feature a fluorine atom at the 3′-position and a double bond between the 2′ and 3′ carbons of the sugar moiety. Among the synthesized analogs, the cytosine derivative (d-3′F-d4C) displayed the highest potency against HIV-1 []. Molecular modeling studies of d-3′F-d4C suggest that the 3′-fluorine atom and the 2′,3′ double bond contribute to its antiviral activity and influence its resistance profile [].

(-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Levaquin)

Compound Description: Levaquin, a fluoroquinolone antibiotic, has been investigated for its potential as a corrosion inhibitor for API 5L X-52 steel []. Electrochemical studies revealed that Levaquin exhibits good inhibition efficiency, reaching 88% and 95% at 303 K and 323 K, respectively []. This suggests that Levaquin could act as a mixed-type inhibitor, influencing both the anodic and cathodic reactions involved in the corrosion process []. Further investigations using quantum chemical calculations corroborated Levaquin's effectiveness as a corrosion inhibitor [].

1-(p-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic Acid and Analogues

Compound Description: This series investigates the impact of replacing the 1,8-naphthyridine ring of enoxacin and tosufloxacin with a cinnoline ring, resulting in 1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid and its quinoline, 1,8-naphthyridine, and pyrido[2,3-c]pyridazine analogs [, ]. The study correlated the antibacterial activity of these compounds with calculated electron densities using the Hückel molecular orbital method. Results indicated that electron density on the oxygen atoms of the 3-carboxyl and 4-oxo groups significantly influenced antibacterial activity [, ]. Quinolines and 1,8-naphthyridines, showing higher electron densities, exhibited better antibacterial activity, whereas cinnolines and pyrido[2,3-c]pyridazines with lower electron densities showed weak or no activity [, ].

(-)-(S)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid (T-3761) Degradation Products

Compound Description: Research into the photodegradation of T-3761, a quinolone antibiotic, identified ten degradation products in aqueous solution and one primary product in the solid state []. Structural analysis revealed that degradation primarily affected the 1-aminocyclopropyl side chain at the 10-position, with oxidation leading to various modifications []. Unexpectedly, one degradation product involved the conversion of the 6-position carboxylic acid to a hydroxy group [].

Ethyl 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

Compound Description: This compound is a synthetic intermediate in the preparation of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid []. The synthesis involves several steps, including the protection and deprotection of the C2,3 double bond, regioselective deprotonation, methylation, selenation, oxidation, and finally, syn-elimination [].

3-Fluoro-2-piperazinyl-5,8,13-trihydro-5-oxoquino[1,2-a][3,1]benzoxazine-6-carboxylic Acids

Compound Description: This series of compounds represents a group of designed DNA gyrase inhibitors and potential antibacterial agents []. Despite the rationale behind their design, which aimed for a specific orientation of the N1-aryl ring relative to the quinolone core, these compounds lacked antibacterial activity []. This finding suggests that achieving optimal activity in N1-aryl-substituted quinolones likely requires additional structural features beyond the conformational requirement of the N1-aryl ring [].

10-(1-Aminocyclopropyl)-9-fluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid and Its 1-Thio and 1-Aza Analogs

Compound Description: This study examined the effects of 3-alkyl substituents on the antibacterial activity and in vivo efficacy of 10-(1-aminocyclopropyl)-9-fluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid and its 1-thio and 1-aza analogs []. Compound (S)-1, exhibiting the most potent in vitro activity against various Gram-positive and Gram-negative bacteria, was further evaluated for in vivo efficacy in mouse models of Staphylococcus aureus and Pseudomonas aeruginosa infections []. (S)-1 demonstrated superior in vivo efficacy compared to ofloxacin and ciprofloxacin, and displayed favorable toxicological profiles, suggesting its potential as a promising antibacterial agent [].

2,3-O,O-Dibenzyl-6-deoxy-L-ascorbic Acid and 4,5-Didehydro-5,6-dideoxy-L-ascorbic Acid Pyrimidine Derivatives

Compound Description: This research focused on synthesizing and evaluating the antitumor activity of novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid []. Among the synthesized compounds, derivative 16, incorporating a 5-fluoro-substituted uracil ring, showed the most potent antitumor activity against murine leukemia L1210/0 and murine mammary carcinoma FM3A/0 cell lines []. This compound also exhibited moderate activity against human T-lymphocyte cell lines (Molt4/C8 and CEM/0) [].

6-anti-Y-7-anti-X-2-azabicyclo[2.2.1]heptanes and 4-anti-Y-8-anti-X-6-azabicyclo[3.2.1]octanes

Compound Description: This study investigated the use of Selectfluor as a nucleofuge in the hydrolysis of β-anti-halides, specifically N-alkoxycarbonyl derivatives of 6-anti-Y-7-anti-X-2-azabicyclo[2.2.1]heptanes and 4-anti-Y-8-anti-X-6-azabicyclo[3.2.1]octanes []. These bicyclic compounds varied in their X and Y substituents (X = I or Br; Y = F, Br, Cl, or OH) []. The research explored the influence of the azabicycle structure, halide identity, and the presence of Selectfluor or HgF2 on the reactivity and stereochemistry of halide displacement [].

N4-Acetylated Hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic Acids

Compound Description: This study focused on the synthesis and antibacterial evaluation of N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids []. The synthesis involved a multi-step approach starting from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reacting it with various primary α-amino acids, followed by reductive lactamization and acetylation []. The synthesized compounds showed promising antibacterial activity compared to ciprofloxacin [].

Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates

Compound Description: These compounds were synthesized from ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6) or its corresponding carboxylic acid (7) through a reaction with α-acetyl-N-arylhydrazonoyl chlorides []. The reaction proceeds through nucleophilic addition followed by cyclocondensation, selectively forming the desired 3-(aryldiazenyl)-2-methylpyrido[2,3-f]quinoxalines [].

2,3-Disubstituted Indoles

Compound Description: This research presents an efficient and atom-economical method to synthesize 2,3-disubstituted indoles []. The method involves the condensation of anilines and 1,2-diols using either [Cp*IrCl2]2/MsOH or RuCl3·xH2O/phosphine (where phosphine is PPh3 or xantphos) as catalysts []. This reaction avoids the use of stoichiometric additives and produces only water and dihydrogen as byproducts, making it environmentally friendly [].

Relevance: While not directly related to the structure of 6-Fluoro-2,3-dihydroxybenzoic acid, this study holds significance as it utilizes a 2,3-difluorobenzoic acid derivative as a starting material to synthesize a series of tris(4-fluorophenyl)antimony dicarboxylates []. This example demonstrates the utility of 2,3-difluorobenzoic acid derivatives as building blocks in the synthesis of more complex molecules, potentially offering insights into the synthetic applications of 6-Fluoro-2,3-dihydroxybenzoic acid.

5-[18F]Fluoro-α-methyl Tryptophan (5-[18F]F-AMT)

Compound Description: 5-[18F]F-AMT is a radiolabeled tryptophan analog designed for potential use as an imaging agent for indoleamine 2,3-dioxygenase (IDO1) []. IDO1, an enzyme involved in tryptophan catabolism, is often upregulated in various cancers and plays a role in immune evasion []. The development of 5-[18F]F-AMT aims to provide a tool for visualizing IDO1 activity in vivo using positron emission tomography (PET) imaging [].

Nitro Indole (NI) Derivatives

Compound Description: Five nitro indole (NI) derivatives, namely 3-methyl-4-nitro-1H-indole (3,4-MNI), 3-methyl-6-nitro-1H-indole (3,6-MNI), 2,3-dimethyl-4-nitro-1H-indole (2,3,4-DMNI), 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI), and 4-nitro-1H-indole (4-NI), were investigated as matrices for matrix-assisted laser desorption ionization (MALDI) mass spectrometry and imaging []. These NI matrices demonstrated the ability to generate both positive and negative ions, offering versatility in analyzing diverse analy

Properties

CAS Number

492444-05-0

Product Name

6-Fluoro-2,3-dihydroxybenzoic acid

IUPAC Name

6-fluoro-2,3-dihydroxybenzoic acid

Molecular Formula

C7H5FO4

Molecular Weight

172.11 g/mol

InChI

InChI=1S/C7H5FO4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,9-10H,(H,11,12)

InChI Key

LDVNZXZKWHFOMJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)O)C(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1O)O)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.